molecular formula GaN B1216216 Gallium nitride CAS No. 25617-97-4

Gallium nitride

Cat. No. B1216216
CAS RN: 25617-97-4
M. Wt: 83.73 g/mol
InChI Key: JMASRVWKEDWRBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

GaN can be synthesized through various methods, each impacting the material's properties and suitability for different applications. One approach involves the ammonothermal method, which is considered one of the most promising techniques for growing large, high-quality GaN crystals. This method allows for the low-cost production of truly bulk GaN crystals, essential for high-performance devices (Ehrentraut & Fukuda, 2010). Another innovative method includes soft-chemistry based fabrication, which provides a versatile approach to creating GaN nanoparticles with controlled sizes and shapes, further expanding GaN's applications in nanotechnology (Chen, Maniruzzaman, & Kim, 2011).

Molecular Structure Analysis

The molecular structure of GaN, characterized by its wurtzite crystal structure, is central to its unique properties. This structure contributes to GaN's high thermal and chemical stability, making it suitable for high-power and high-temperature applications. The ability to form GaN in different crystalline forms, including cubic inclusions within a hexagonal lattice, also enables the development of novel quantum devices (Berhane et al., 2016).

Chemical Reactions and Properties

GaN is chemically stable and resistant to various aggressive media, making it an excellent material for applications requiring durability in harsh environments. For instance, its chemical resistance is beneficial in water photodecomposition cells for hydrogen generation, highlighting GaN's potential in sustainable energy technologies (Zubenko et al., 2018).

Physical Properties Analysis

The physical properties of GaN, such as its wide band gap and high electron mobility, are pivotal for its application in electronics and optoelectronics. These properties enable the fabrication of devices that operate at higher voltages, frequencies, and efficiencies compared to silicon-based devices. Additionally, GaN's high thermal conductivity is crucial for managing the heat generated in high-power applications, ensuring the reliability and longevity of GaN-based devices (Town, 2015).

Chemical Properties Analysis

GaN's chemical properties, including its inertness and stability in aqueous environments, make it a biocompatible material suitable for medical applications. Research has shown that GaN does not interfere with cell growth and can even promote cell adhesion and proliferation, indicating its potential in bio-interfaces and sensor applications (Jewett et al., 2012; Foster et al., 2013).

Scientific Research Applications

1. Gas Sensors

  • Summary of Application: GaN-based gas sensors have gained popularity due to their chemical and temperature stability, making them suitable for deployment under harsh conditions . They are used for real-time, reliable, and low-concentration gas detection to monitor toxic and flammable gases in industrial facilities, ensure environmental air quality, identify automotive exhaust emissions, and perform breath analysis for early detection of diseases .
  • Methods of Application: The dynamic characteristics of GaN-based gas sensors reflect the absorption/desorption kinetics of molecules, which play a crucial role in determining their sensing performance, efficiency, and subsequent signal processing .
  • Results or Outcomes: The paper provides a comprehensive review of recent advancements in GaN-based gas sensors, with a focus on their dynamic response-related behaviors .

2. Light Sources and Electronic Components

  • Summary of Application: GaN and other GaN-based alloys in the wurtzite form are very good candidates for the development of better light sources and electronic components able to work with high frequency and power .
  • Methods of Application: The use of gallium nitride in the semiconductor industry is a merit of intense research carried out for over 30 years . Techniques of growth enable the formation of semiconductor structures with desired electronic parameters through creating GaN-based alloys with other elements .
  • Results or Outcomes: Despite the recent progress in GaN-based technology, many challenges must be still overcome in material quality and devices design .

3. Neutron Detectors

  • Summary of Application: GaN offers a potential solution for building a detector and imaging neutrons, which are short-lived and typically expire after about 15 minutes . Neutrons can be generated by energetic events in the Sun as well as cosmic ray interactions with Earth’s upper atmosphere .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

4. Optoelectronic Devices

  • Summary of Application: GaN is a semiconductor that possesses unique characteristics that make it advantageous for the creation of efficient optoelectronic devices in addition to high-power and high-temperature applications .
  • Methods of Application: These devices should find wide practical applications in commercial markets and also in defence .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

5. Micromechanical Resonators

  • Summary of Application: The two-dimensional electron gas (2DEG) in GaN can be used as a switch embedded electrode characteristic, and a thin-film micromechanical resonator composed of electrodes, piezoelectric films, and electrodes can be realized through GaN piezoelectric materials .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

6. Power Amplifier Adapters and Power Supplies

  • Summary of Application: GaN semiconductors have been used in power amplifier adapters and power supplies . These devices can handle larger electric fields in a much smaller form factor than conventional silicon while delivering significantly faster switching .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

7. Solar Inverters

  • Summary of Application: GaN is playing an increasingly important role in applications like solar inverters . Solar inverters convert the variable direct current (DC) output of a photovoltaic (PV) solar panel into a utility frequency alternating current (AC) that can be fed into a commercial electrical grid or used by a local, off-grid electrical network .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

8. Fast-Charging Power Adaptors

  • Summary of Application: GaN semiconductors have been used in fast-charging power adaptors . These devices can handle larger electric fields in a much smaller form factor than conventional silicon while delivering significantly faster switching .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

9. LiDAR

  • Summary of Application: GaN semiconductors have been used in LiDAR (Light Detection and Ranging) systems . LiDAR is a remote sensing method that uses light in the form of a pulsed laser to measure ranges (variable distances) to the Earth .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

10. Electric Vehicles and Hybrid Electric Vehicles (EVs/HEVs)

  • Summary of Application: GaN semiconductors have been used in electric vehicles and hybrid electric vehicles (EVs/HEVs) . These devices can handle larger electric fields in a much smaller form factor than conventional silicon while delivering significantly faster switching .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

11. LEDs and Lasers

  • Summary of Application: GaN is commonly used in blue light-emitting diodes (LEDs) since the 1990s . It is also the substrate that makes violet (405 nm) laser diodes possible, without requiring nonlinear optical frequency doubling .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

12. Transistors and Power ICs

  • Summary of Application: GaN transistors can operate at much higher temperatures and work at much higher voltages than gallium arsenide (GaAs) transistors, making them ideal power amplifiers at microwave frequencies . In addition, GaN offers promising characteristics for THz devices .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

13. Radars

  • Summary of Application: GaN is used in radar technology .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

14. Nanoscale

  • Summary of Application: GaN has potential applications at the nanoscale .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

15. Spintronics

  • Summary of Application: GaN has potential applications in spintronics .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

azanylidynegallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ga.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMASRVWKEDWRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#[Ga]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

GaN
Record name gallium(III) nitride
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Description Chemical information link to Wikipedia.
Record name Gallium nitride
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URL https://en.wikipedia.org/wiki/Gallium_nitride
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DSSTOX Substance ID

DTXSID2067111
Record name Gallium nitride (GaN)
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Molecular Weight

83.730 g/mol
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Physical Description

Solid; [Merck Index] Yellow odorless powder; [Alfa Aesar MSDS]
Record name Gallium nitride
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Product Name

Gallium nitride

CAS RN

25617-97-4
Record name Gallium nitride
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Record name Gallium nitride (GaN)
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Record name Gallium nitride (GaN)
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Record name Gallium nitride (GaN)
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Citations

For This Compound
111,000
Citations
SN Mohammad, AA Salvador… - Proceedings of the …, 1995 - ieeexplore.ieee.org
… In this review, the status and future prospects of emrging wide bandgap gallium nitride semiconductor devices are discussed. Recent successes in p-doping of GaN and its alloys with …
Number of citations: 841 ieeexplore.ieee.org
R Quay - 2008 - books.google.com
… The elastic constants of wurtzite gallium nitride determined by Brillouin scattering are reported, for example, in [2.372] and are compiled in Table 2.3. A prediction of the high-…
Number of citations: 442 books.google.com
M Rais-Zadeh, VJ Gokhale, A Ansari… - Journal of …, 2014 - ieeexplore.ieee.org
Gallium nitride (GaN) is a wide bandgap semiconductor material and is the most popular material after silicon in the semiconductor industry. The prime movers behind this trend are …
Number of citations: 225 ieeexplore.ieee.org
L Liu, JH Edgar - Materials Science and Engineering: R: Reports, 2002 - Elsevier
… Gallium nitride forms solid solutions with AlN and InN, making a wide range (1.9–6.2 eV) of … A summary of the physical properties of gallium nitride is given in Table 1. The thermal …
Number of citations: 071 www.sciencedirect.com
J Goldberger, R He, Y Zhang, S Lee, H Yan, HJ Choi… - Nature, 2003 - nature.com
Since the discovery of carbon nanotubes in 1991 (ref. 1 ), there have been significant research efforts to synthesize nanometre-scale tubular forms of various solids 2 , 3 , 4 , 5 , 6 , 7 , 8 , …
Number of citations: 478 www.nature.com
K Motoki - SEI Tech. Rev, 2010 - global-sei.com
… Large bulk gallium nitride (GaN) single crystal substrates with low dislocation density are the key material for the commercial production of violet lasers. Sumitomo Electric had …
Number of citations: 96 global-sei.com
JS Foresi, TD Moustakas - Applied physics letters, 1993 - pubs.aip.org
We report measurements on the nature of aluminum and gold contacts to GaN. The GaN films were deposited onto the R‐plane of sapphire substrates by molecular beam epitaxy and …
Number of citations: 527 pubs.aip.org
M Leszczynski, H Teisseyre, T Suski, I Grzegory… - Applied Physics …, 1996 - pubs.aip.org
… at pressure of about 15 kbar, (ii) homoepitaxial layers, (iii) heteroepitaxial layers (wurtzite structure) on silicon carbide, on sapphire, and on gallium arsenide, (iv) cubic gallium nitride …
Number of citations: 541 pubs.aip.org
BJ Baliga - Semiconductor Science and Technology, 2013 - iopscience.iop.org
Recent success with the fabrication of high-performance GaN-on-Si high-voltage HFETs has made this technology a contender for power electronic applications. This paper discusses …
Number of citations: 597 iopscience.iop.org
P Bogusl, EL Briggs, J Bernholc - Physical Review B, 1995 - APS
The results of an extensive theoretical study of native defects in hexagonal GaN are presented. We have considered cation and anion vacancies, antisites, and interstitials. The …
Number of citations: 602 journals.aps.org

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